Raloxifene 4'-Glucuronide Raloxifene 4'-Glucuronide Raloxifene 4’-glucuronide is a metabolite of the selective estrogen receptor modulator raloxifene. It is formed from raloxifene via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A8, and UGT1A10.2 It binds to the estrogen receptor with an IC50 value of 370 nM. Raloxifene 4’-glucuronide inhibits the voltage-gated potassium channel Kv4.3 by 6.2 and 20.1% when used at concentrations of 10 and 30 µM, respectively.

Brand Name: Vulcanchem
CAS No.: 182507-22-8
VCID: VC20773497
InChI: InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1
SMILES: C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O
Molecular Formula: C34H35NO10S
Molecular Weight: 649.7 g/mol

Raloxifene 4'-Glucuronide

CAS No.: 182507-22-8

Cat. No.: VC20773497

Molecular Formula: C34H35NO10S

Molecular Weight: 649.7 g/mol

* For research use only. Not for human or veterinary use.

Raloxifene 4'-Glucuronide - 182507-22-8

Specification

Description Raloxifene 4’-glucuronide is a metabolite of the selective estrogen receptor modulator raloxifene. It is formed from raloxifene via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A8, and UGT1A10.2 It binds to the estrogen receptor with an IC50 value of 370 nM. Raloxifene 4’-glucuronide inhibits the voltage-gated potassium channel Kv4.3 by 6.2 and 20.1% when used at concentrations of 10 and 30 µM, respectively.

CAS No. 182507-22-8
Molecular Formula C34H35NO10S
Molecular Weight 649.7 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1
Standard InChI Key VHXYPEXOSLGZKH-WKRHDJAJSA-N
Isomeric SMILES C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
SMILES C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O
Canonical SMILES C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O

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